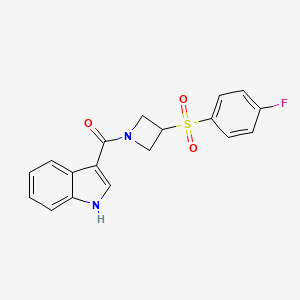
(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(1H-indol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(1H-indol-3-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Potentials
Innovative Synthesis Approaches : The synthesis of substituted azetidinones derived from dimers of Apremilast highlights the interest in azetidinones scaffolds due to their biological and pharmacological potencies. Azetidinones, especially those incorporating sulfonamide rings, are important in medicinal chemistry, suggesting potential applications for similar compounds in drug design and discovery (Jagannadham et al., 2019).
Cholesterol Absorption Inhibitors : The discovery of specific azetidinone compounds designed to inhibit cholesterol absorption indicates their potential application in treating hypercholesterolemia. The strategic placement of functional groups such as hydroxyl groups and fluorine atoms within the azetidinone structure is crucial for enhancing activity and blocking detrimental metabolic oxidation (Rosenblum et al., 1998).
Material Science Applications
- Polymeric Materials for Fuel Cells : Research into comb-shaped poly(arylene ether sulfone)s with sulfonated side chains for proton exchange membranes in fuel cells suggests that fluorinated compounds and their derivatives could play a role in developing materials with high proton conductivity. This application is particularly relevant for energy conversion technologies (Kim et al., 2008).
Chemical Synthesis and Modification
- Enabling Novel Fluorophores : The synthesis of fluorinated fluorophores through iterative nucleophilic aromatic substitution demonstrates the utility of fluorinated compounds in enhancing photostability and improving spectroscopic properties of fluorophores. This process involves creating hexafluorobenzophenones and their derivatives, highlighting the role of fluorination in developing novel materials for spectroscopic and imaging applications (Woydziak et al., 2012).
Wirkmechanismus
Target of Action
The primary target of the compound (3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(1H-indol-3-yl)methanone is the enzyme monoacylglycerol lipase (MAGL) . This enzyme is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol .
Mode of Action
The compound this compound inhibits MAGL in a competitive mode with respect to the 2-AG substrate . This inhibition leads to an elevation of 2-AG levels, the most abundant endogenous agonist of the cannabinoid receptors (CBs) CB1 and CB2 .
Biochemical Pathways
By inhibiting MAGL and elevating 2-AG levels, this compound indirectly leads to CB1 occupancy . Activation of these receptors has demonstrated beneficial effects on mood, appetite, pain, and inflammation .
Pharmacokinetics
The compound’s ability to bind to magl in a time- and dose-dependent manner suggests that it may have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound’s action include the elevation of 2-AG and norepinephrine levels . In vivo, the compound exhibited antinociceptive efficacy in both the rat complete Freund’s adjuvant–induced radiant heat hypersensitivity and chronic constriction injury–induced cold hypersensitivity models of inflammatory and neuropathic pain .
Action Environment
The compound’s ability to bind to magl in a time- and dose-dependent manner suggests that its action may be influenced by factors such as the concentration of the compound and the duration of exposure .
Eigenschaften
IUPAC Name |
[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-(1H-indol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3S/c19-12-5-7-13(8-6-12)25(23,24)14-10-21(11-14)18(22)16-9-20-17-4-2-1-3-15(16)17/h1-9,14,20H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPGTUMIRUTGAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

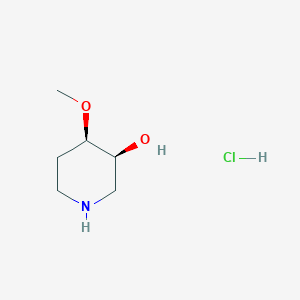
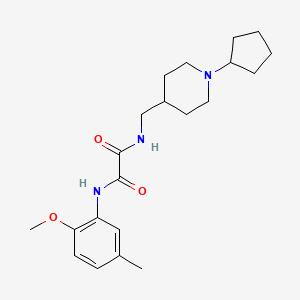
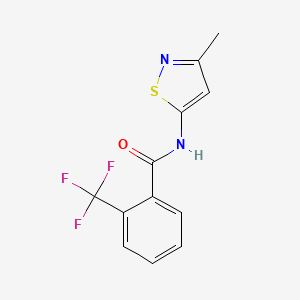
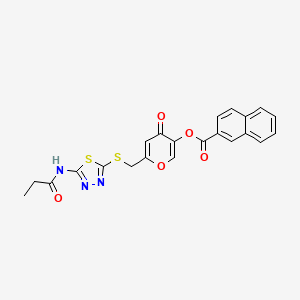
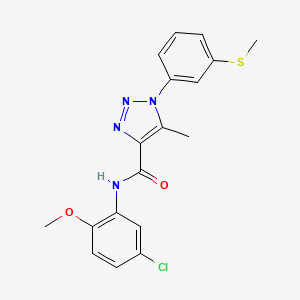

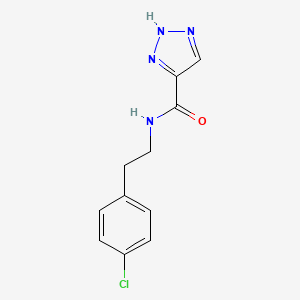
![3-bromo-9-(4-chlorophenyl)-4-hydroxy-7-phenylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B2727724.png)

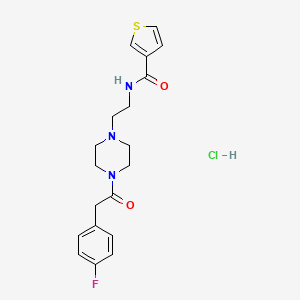
![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2727728.png)
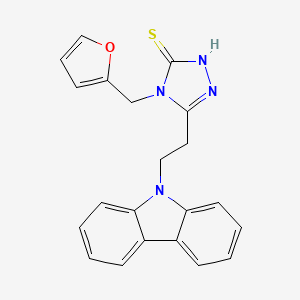
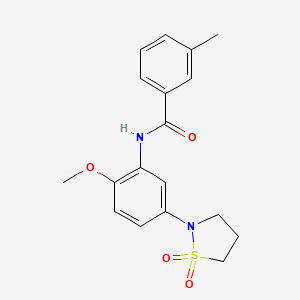
![4-(3-chloro-4-methylphenyl)-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2727734.png)